molecular formula C21H24N2O4S B12167239 N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-(propan-2-yl)-1H-indole-3-carboxamide

N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-(propan-2-yl)-1H-indole-3-carboxamide

Cat. No.: B12167239
M. Wt: 400.5 g/mol
InChI Key: XNSUQEIRDBTPIB-UHFFFAOYSA-N
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Description

N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-(propan-2-yl)-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-(propan-2-yl)-1H-indole-3-carboxamide involves several steps. The general synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which typically include 4-methoxybenzenesulfonyl chloride, indole-3-carboxylic acid, and isopropylamine.

    Reaction Conditions: The reaction conditions involve the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine or pyridine to facilitate the reaction.

    Stepwise Synthesis: The synthesis proceeds through a series of steps, including sulfonylation, amidation, and cyclization reactions.

Chemical Reactions Analysis

N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-(propan-2-yl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like carbonyl or nitro groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-(propan-2-yl)-1H-indole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-(propan-2-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-(propan-2-yl)-1H-indole-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)sulfonylethyl]-1-propan-2-ylindole-3-carboxamide

InChI

InChI=1S/C21H24N2O4S/c1-15(2)23-14-19(18-6-4-5-7-20(18)23)21(24)22-12-13-28(25,26)17-10-8-16(27-3)9-11-17/h4-11,14-15H,12-13H2,1-3H3,(H,22,24)

InChI Key

XNSUQEIRDBTPIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C(=O)NCCS(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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